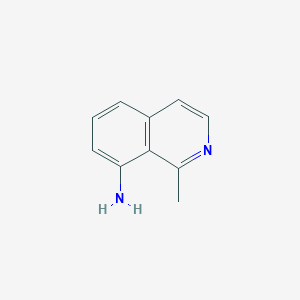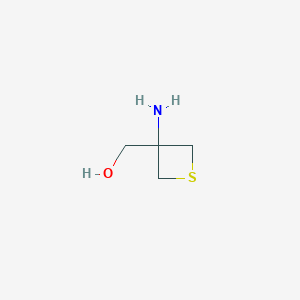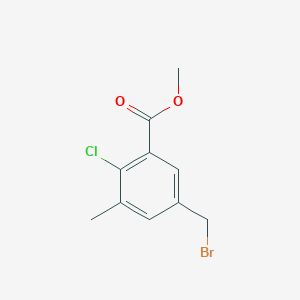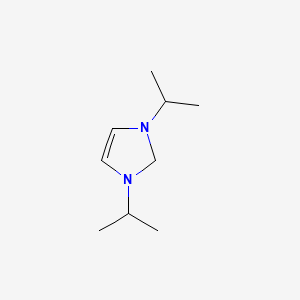![molecular formula C23H34F2O B15201281 2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)
2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol is an organic compound characterized by the presence of two fluorine atoms and a phenolic hydroxyl group attached to a bicyclohexyl structure with a pentyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol typically involves the following steps:
Formation of the Bicyclohexyl Structure: The initial step involves the synthesis of the bicyclohexyl core. This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of the Pentyl Side Chain: The pentyl side chain is introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of 2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the fluorinated positions, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully reduced phenols.
Substitution: Formation of methoxy-substituted phenols.
Applications De Recherche Scientifique
2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The phenolic hydroxyl group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluoro-4’-octyloxy-4-pentyl-biphenyl
- 2’,3’-Difluoro-4-hexyloxy-4’‘-pentyl-[1,1’;4’,1’']terphenyl
- 4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’:4’,1’'-terphenyl
Uniqueness
2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol is unique due to its bicyclohexyl structure, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C23H34F2O |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]phenol |
InChI |
InChI=1S/C23H34F2O/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26)23(25)22(20)24/h14-19,26H,2-13H2,1H3 |
Clé InChI |
SHOPKWSFKVSGSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15201227.png)




![3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B15201263.png)
![7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine](/img/structure/B15201265.png)


![Pyrrolo[1,2-c]pyrimidin-3-ylmethanol](/img/structure/B15201296.png)
